SANGUINARINE CHLORIDE
Overview
Description
Mechanism of Action
Target of Action
Sanguinarine Chloride (SC), a benzophenanthridine alkaloid, has been found to interact with several molecular targets. The primary targets include Reactive Oxygen Species (ROS) , BACH1 , and HMOX1 . SC also targets the CDKN1A gene, which plays a crucial role in cell cycle regulation . It has also been found to interact with Na±K±ATPase transmembrane protein .
Mode of Action
SC exhibits its anticancer properties by inducing ferroptosis , a form of regulated cell death . It interacts with its targets, leading to changes in their activity or expression. For instance, SC treatment decreases the stability of the BACH1 protein, contributing to the upregulation of HMOX1 . SC-induced ROS production causes BACH1 instability by suppressing USP47 expression . SC also upregulates the expression of CDKN1A , inhibiting cell proliferation and promoting apoptosis .
Biochemical Pathways
SC affects several biochemical pathways. It induces ferroptosis by regulating the ROS/BACH1/HMOX1 signaling pathway . This pathway plays a crucial role in the regulation of oxidative stress and cell death. SC also impacts the AKT/PI3K signaling pathway, which is key to cell cycle regulation and apoptosis . Furthermore, SC has been found to inhibit the 2-Ketogluconate pathway of glucose utilization in Pseudomonas aeruginosa .
Pharmacokinetics
The pharmacokinetic properties of SC, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, have been studied in silico . These studies suggest that SC has good predictive pharmacokinetic ADMET profiles, indicating its potential for bioavailability.
Result of Action
SC has been found to effectively inhibit the viability of various cancer cells . It induces cell death, partially through the induction of ferroptosis . SC also inhibits cell proliferation, colony formation, cell cycle, cell migration, and invasion, and promotes apoptosis . In addition, SC treatment results in the upregulation of several genes associated with apoptosis .
Action Environment
The action, efficacy, and stability of SC can be influenced by various environmental factors. It’s worth noting that SC’s effectiveness can vary depending on the type and stage of the cells it interacts with
Biochemical Analysis
Biochemical Properties
Sanguinarine Chloride interacts with various enzymes, proteins, and other biomolecules. It has been reported to induce cell death partially through the induction of ferroptosis, which is mediated through the up-regulation of HMOX1 protein . Additionally, this compound treatment decreases the stability of BACH1 protein, contributing to HMOX1 expression .
Cellular Effects
This compound effectively inhibits the viability of various cancer cells, including prostate cancer cells . It enhances the cytotoxicity of docetaxel in DU145 cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It induces ROS, causing BACH1 instability by suppressing USP47 expression . This leads to the up-regulation of HMOX1 protein, triggering ferroptosis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed to inhibit cell viability and migration ability . The compound’s stability, degradation, and long-term effects on cellular function have been studied in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study involving mice infected with Schistosoma mansoni, a single dose of 5 mg/kg/day of this compound reduced the total worm load by 47.6%, 54%, 55.2%, and 27.1% .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It is believed that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sanguinarium chloride is typically synthesized from the rhizomes of Sanguinaria canadensis. The extraction process involves the use of organic solvents to isolate the alkaloid, followed by purification steps to obtain the chloride salt .
Industrial Production Methods: Industrial production of sanguinarium chloride involves large-scale extraction from the plant source, followed by chemical synthesis to convert the extracted sanguinarine into its chloride form. This process ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sanguinarium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure, leading to different biological activities.
Substitution: Substitution reactions can introduce new functional groups, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products Formed:
Scientific Research Applications
Sanguinarium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Industry: Utilized in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
Sanguinarium chloride is unique among benzophenanthridine alkaloids due to its specific biological activities and applications. Similar compounds include:
Sanguinarine Nitrate: Another derivative with similar biological properties.
Ethoxysanguinarine: Known for its potent biological activities.
Chelerythrine: A related alkaloid with distinct biological effects.
Properties
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14NO4.ClH/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;/h2-8H,9-10H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZKAXHWLRYMLE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2447-54-3 (Parent) | |
Record name | Sanguinarium chloride [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30971158 | |
Record name | 13-Methyl-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-13-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30971158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5578-73-4, 1099738-80-3 | |
Record name | Sanguinarine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5578-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sanguinarium chloride [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-Methyl-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-13-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30971158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sanguinarine chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sanguinarine Chloride Hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SANGUINARIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8Z8J4400H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Viadent and what is its primary use in commercial products?
A1: Viadent is the brand name for oral hygiene products containing Sanguinarine chloride as an active ingredient. These products, including mouthwash and toothpaste, are marketed for their anti-plaque and anti-gingivitis properties. [, , , ]
Q2: How effective is this compound in controlling plaque compared to Chlorhexidine gluconate?
A2: Studies show that while both this compound and Chlorhexidine gluconate demonstrate anti-plaque effects, Chlorhexidine gluconate exhibits superior efficacy. One study observed no significant difference in plaque reduction between Viadent (containing this compound) and a water rinse, while Chlorhexidine gluconate significantly reduced plaque. [, ]
Q3: What is the primary mechanism of action of this compound against bacteria?
A4: Research suggests that this compound interacts with bacterial cell walls and membranes, disrupting their integrity and permeability. This leads to leakage of essential cellular components, ultimately inhibiting bacterial growth. [, ]
Q4: Does the pH of the environment influence the effectiveness of this compound?
A5: Yes, the pH level significantly influences the activity of this compound. Studies indicate an optimal pH of 6.5 for its antibacterial activity. []
Q5: How does the presence of zinc ions impact the efficacy of this compound in oral care products?
A6: Zinc ions are believed to enhance the antibacterial activity of this compound. Isobologram studies have demonstrated a synergistic interaction between these two agents against common oral bacteria, leading to greater inhibition than either agent alone. []
Q6: Does this compound affect human cells?
A7: While this compound targets bacteria and fungi, studies show it can also impact human cells. Research has shown that it can inhibit the growth of human gingival epithelial-like cells in vitro. [] Additionally, it exhibits cytotoxicity to human gingival fibroblast (hGF) cells at relatively low concentrations. []
Q7: What are the counterarguments against the association between Viadent and oral leukoplakia?
A9: Critics argue that the studies linking Viadent use to leukoplakia suffer from methodological limitations, such as selection bias, lack of dose-response demonstration, and potential confounding factors. They emphasize the extensive safety data from clinical trials and animal studies that support the safety of Viadent for its intended use. [, ]
Q8: What is the molecular formula and weight of this compound?
A11: this compound has the molecular formula C20H14ClNO4 and a molecular weight of 367.77 g/mol. [, ]
Q9: What is the chemical structure of this compound?
A12: this compound is a quaternary benzophenanthridine alkaloid. Its structure consists of a benzophenanthridine ring system with a quaternary nitrogen atom bearing a methyl group and two methylenedioxy bridges connecting specific carbon atoms. [, ]
Q10: What spectroscopic techniques are used to characterize this compound?
A13: Various spectroscopic methods are employed to characterize this compound, including UV-Vis spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. [, ]
Q11: What is known about the pharmacokinetics of this compound?
A14: The precise pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, require further investigation. While some studies suggest potential systemic absorption after oral use, the extent and implications remain unclear. [, ]
Q12: What are the potential long-term effects of using products containing this compound?
A15: While short-term studies generally support the safety of this compound in oral care products, long-term effects require further investigation. The potential for carcinogenicity and other chronic toxicities associated with prolonged exposure requires further research. [, ]
Q13: Does this compound exhibit any genotoxic potential?
A16: Studies on the genotoxicity of this compound have produced mixed results. While some studies reported no significant genotoxic effects, others observed increased micronucleus formation in specific cell lines. [, ]
Q14: Are there alternative compounds with similar antibacterial effects but potentially fewer safety concerns?
A17: Researchers are exploring alternative compounds with antibacterial properties and potentially improved safety profiles. These include natural products like plant extracts and synthetic analogs of this compound. [, ]
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